Dicarboxidine dihydrochloride

説明

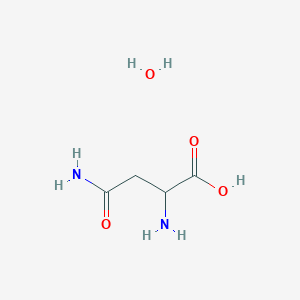

Dicarboxidine dihydrochloride is a heterocyclic organic compound . It is used as a chromogen for detecting N-t-BOC amino acids, peptides, and barbiturates by TLC . It is also an alternative to conventional benzidine reagents as a peroxidase substrate .

Molecular Structure Analysis

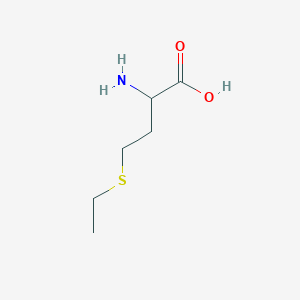

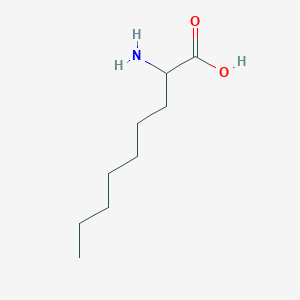

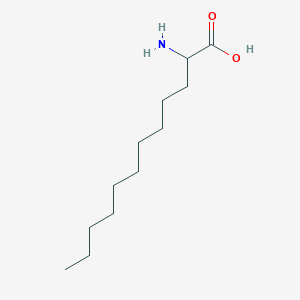

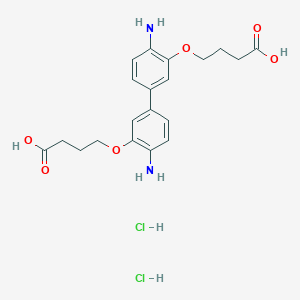

The molecular weight of Dicarboxidine dihydrochloride is 461.34 g/mol . Its molecular formula is C20H24N2O6·2HCl . The InChI Key is BABQSVIBQAEEQX-UHFFFAOYSA-N .Chemical Reactions Analysis

Dicarboxidine dihydrochloride is used as a chromogen for detecting N-t-BOC amino acids, peptides, and barbiturates by TLC . It is an alternative to conventional benzidine reagents as a peroxidase substrate .Physical And Chemical Properties Analysis

Dicarboxidine dihydrochloride has a boiling point of 677.3ºC at 760mmHg . Its flash point is 363.4ºC . It has 8 H-Bond acceptors and 6 H-Bond donors .科学的研究の応用

Carcinogenic Activity

Dicarboxidine dihydrochloride was studied for its possible carcinogenic activity. Chronic experiments on rats and mice showed that the substance led to the development of sarcomas at the injection site and tumors in other organs in rats, but it had no appreciable effect on mice. The findings suggested an insignificant carcinogenic activity of dicarboxidine dihydrochloride, considering the late appearance of tumors and the induction of tumors only in one species of animals (Pliss & Vol'fson, 1979).

Neurohistochemistry

Dicarboxidine dihydrochloride's derivative, Tetramethyl benzidine (TMB), a non-carcinogenic chromogen, demonstrated superior sensitivity for visualizing neural afferents and efferents compared to benzidine dihydrochloride. TMB was observed to have an enhanced sensitivity, particularly in demonstrating retrograde transport, and provided superior morphology and sensitivity in neurohistochemical studies (Mesulam, 1978).

Antimicrobial Activity

The combined chemistry of silver carboxylate and chlorhexidine gluconate, related to dicarboxidine dihydrochloride, showed promise in surgical antisepsis and wound care. It demonstrated deep skin penetration, extended elution, and broad-spectrum antimicrobial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes. This combination was found to be significantly more efficacious than other antimicrobial sutures in preventing surgical site infections (Garcia et al., 2022).

Anticariogenic Activity

Alexidine salts, including alexidine dihydrochloride, were compared to chlorhexidine and sodium fluoride for their anticariogenic activity. The study concluded that alexidine salts are comparable in cariostatic activity to chlorhexidine. It was noted that tooth staining accompanying the use of bisbiguanides can be reduced by adjusting the concentration of the drug and its frequency of application (Curtis & Dooley, 1979).

Neurological Impact

A study investigating the effects of cyclic dicarboxylic acids, including dicarboxidine dihydrochloride, found that certain dicarboxylic acids selectively antagonized the excitation evoked by N-methyl-D-aspartate (NMDA) without affecting responses to other excitatory amino acids. This suggests potential physiological interest in these compounds, possibly as a potential endogenous excitant in the nervous system or in receptor pharmacology studies (Birley et al., 1982).

Safety and Hazards

Dicarboxidine dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . If it comes in contact with skin or eyes, it should be washed off with plenty of soap and water .

Relevant Papers

- “The assay of peroxidases by means of dicarboxidine on enzyme-linked immunosorbent assay level” by K G Paul et al .

- “Dicarboxidine [gamma, gamma’- (4,4’-diamino-3,3’-biphenylylenedioxy)dibutyric acid] dihydrochloride as a chromogen for the detection of barbiturates, meprobamate and some other sedatives on thin-layer chromatograms” by C M Svahn et al .

- “Quantitative determination of plasma hemoglobin using dicarboxidine” by B Swolin et al .

特性

IUPAC Name |

4-[2-amino-5-[4-amino-3-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6.2ClH/c21-15-7-5-13(11-17(15)27-9-1-3-19(23)24)14-6-8-16(22)18(12-14)28-10-2-4-20(25)26;;/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQSVIBQAEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34915-18-9 (Parent) | |

| Record name | Dicarboxidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10205004 | |

| Record name | Dicarboxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56455-90-4 | |

| Record name | Dicarboxidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarboxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicarboxidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。